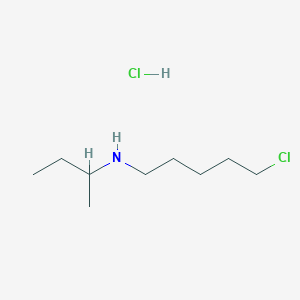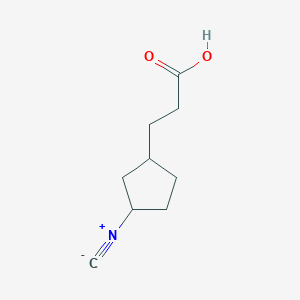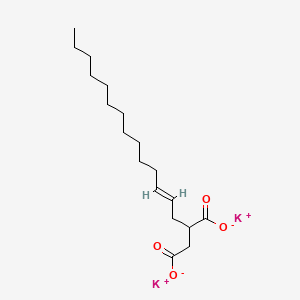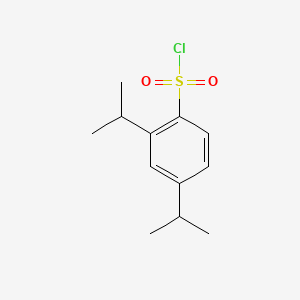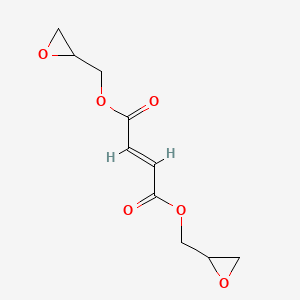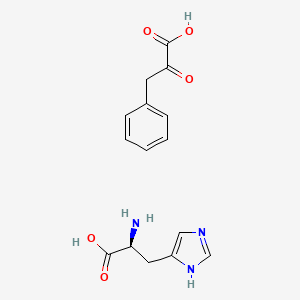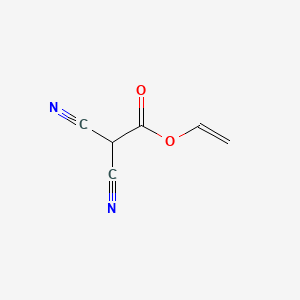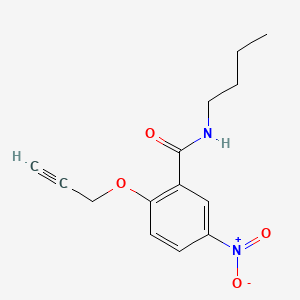
Ethyl 4-(2,5-difluoro-phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14F2O3 It is a derivative of butanoic acid, where the ethyl ester is substituted with a 2,5-difluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-difluoro-phenoxy)butanoate typically involves the esterification of 4-(2,5-difluorophenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2,5-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 4-(2,5-Difluorophenoxy)butanoic acid.
Reduction: 4-(2,5-Difluorophenoxy)butanol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,5-difluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 4-(2,5-difluoro-phenoxy)butanoate exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2,4-difluoro-phenoxy)butanoate: Similar structure but with fluorine atoms at different positions.
Ethyl 5-(2,5-difluoro-phenoxy)pentanoate: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
Ethyl 4-(2,5-difluoro-phenoxy)butanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H14F2O3 |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
ethyl 4-(2,5-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14F2O3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
SSBQCXCNNZLXTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


